N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties . This specific compound is used in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of cancer, where tumors require a blood supply to grow and spread.
Mode of Action
N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide interacts with its target by inhibiting the action of VEGFR2 . This inhibition prevents the receptor from activating downstream signaling pathways that promote angiogenesis. As a result, the growth and spread of cancer cells are hindered.
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting VEGFR2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels. This can limit the supply of oxygen and nutrients to cancer cells, thereby inhibiting their growth and proliferation.
Result of Action
The primary result of the compound’s action is the inhibition of angiogenesis . This can lead to a decrease in tumor growth and potentially prevent the spread of cancer cells to other parts of the body.
Safety and Hazards
The safety and hazards of similar compounds often involve potential health effects. For example, ingestion or inhalation may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage .
Future Directions
Future research could focus on the synthesis of new derivatives of N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide and their evaluation for anticancer activity . The structure-activity relationships of these derivatives could be analyzed to optimize the position of the sulfonamide moiety relative to the oxadiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide typically involves the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol under catalyst-free conditions . The resulting quinoxaline derivative undergoes chlorosulfonation using chlorosulfonic acid to form quinoxaline-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with 3-methylbutanol under solvent-free conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other quinoxaline derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride .
- 3-methyl-N-[3-(2-methylbutoxy)quinoxalin-2-yl]benzene-1-sulfonamide .
Uniqueness
N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14(2)12-13-25-19-18(20-16-10-6-7-11-17(16)21-19)22-26(23,24)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHISQISUCOKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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